![molecular formula C26H16F4N2O6 B11542229 1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione](/img/structure/B11542229.png)
1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and antinociceptive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common method includes the use of terminal carbonyl alkynes in a two-step one-pot synthesis. This process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines . The reaction conditions often require specific solvents like toluene and controlled temperatures to achieve moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels . This inhibition leads to a reduction in neuronal excitability, which is beneficial in treating conditions like epilepsy and pain . The compound also exhibits high metabolic stability and low hepatotoxicity, making it a promising candidate for further development .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: Another anticonvulsant with a different mechanism of action but similar therapeutic applications.
Lacosamide: A compound with structural similarities and used in the treatment of epilepsy.
Uniqueness
1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione stands out due to its unique combination of fluorinated phenoxy groups and pyrrolidine-2,5-dione core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C26H16F4N2O6 |
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Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H16F4N2O6/c27-21-23(29)26(38-16-6-2-4-14(12-16)32-19(35)9-10-20(32)36)24(30)22(28)25(21)37-15-5-1-3-13(11-15)31-17(33)7-8-18(31)34/h1-6,11-12H,7-10H2 |
InChI Key |
CLJMPZFYTQRCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)N5C(=O)CCC5=O)F)F |
Origin of Product |
United States |
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